molecular formula C20H14Cl2N2O2S B4966814 4-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide

4-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide

Cat. No. B4966814
M. Wt: 417.3 g/mol
InChI Key: IPIAOUVUBPXKPE-UHFFFAOYSA-N
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Description

4-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as BAY 43-9006 or Sorafenib, which is a trademarked drug used in cancer treatment. However,

Mechanism of Action

The mechanism of action of 4-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide involves the inhibition of several enzymes involved in cell proliferation and angiogenesis, such as RAF kinase, VEGFR-2, and PDGFR-beta. This inhibition leads to the suppression of tumor growth and the prevention of new blood vessel formation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide include the inhibition of cell proliferation and angiogenesis, as well as the induction of apoptosis in tumor cells. Additionally, it has been shown to have anti-inflammatory effects and to modulate the immune system.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide in lab experiments include its potent inhibitory effects on tumor growth and angiogenesis, as well as its ability to induce apoptosis in tumor cells. However, limitations include its potential toxicity and the need for further research to determine optimal dosage and administration.

Future Directions

For research on 4-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide include the investigation of its potential use in combination with other cancer treatments, as well as its potential use in the treatment of other diseases. Additionally, further research is needed to determine optimal dosage and administration, as well as potential side effects and toxicity. Finally, research on the development of new compounds based on the structure of 4-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide may lead to the discovery of new and more effective therapeutic agents.

Synthesis Methods

The synthesis of 4-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide involves several steps, including the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate product then undergoes a reaction with 4-(4-chlorophenoxy)aniline to form the desired compound. The final step involves the reaction of the compound with carbon disulfide to form the carbonothioyl group.

Scientific Research Applications

4-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment, as it has been shown to inhibit the growth of tumor cells. Additionally, it has been studied for its potential use in the treatment of other diseases, such as hepatitis C, renal cell carcinoma, and melanoma.

properties

IUPAC Name

4-chloro-N-[[4-(4-chlorophenoxy)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O2S/c21-14-3-1-13(2-4-14)19(25)24-20(27)23-16-7-11-18(12-8-16)26-17-9-5-15(22)6-10-17/h1-12H,(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIAOUVUBPXKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}benzamide

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